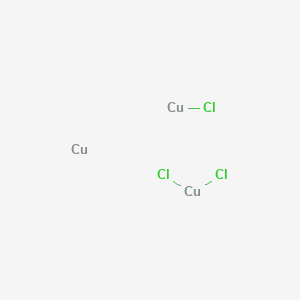

Tricopper trichloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

38994-31-9 |

|---|---|

Molecular Formula |

Cl3Cu3 |

Molecular Weight |

297.0 g/mol |

IUPAC Name |

chlorocopper;copper;dichlorocopper |

InChI |

InChI=1S/3ClH.3Cu/h3*1H;;;/q;;;;+1;+2/p-3 |

InChI Key |

LRNMUQORZSUTFA-UHFFFAOYSA-K |

Canonical SMILES |

Cl[Cu].Cl[Cu]Cl.[Cu] |

Origin of Product |

United States |

Foundational & Exploratory

The Elusive Tricopper Trichloride: A Technical Examination of Tricopper Chloride Clusters

For Immediate Release

A comprehensive review of existing literature reveals that a simple, neutral molecule with the formula "tricopper trichloride" (Cu₃Cl₃) is not a well-characterized or commonly isolated compound. The term is more accurately applied to tricopper chloride moieties found within larger, stabilized cluster complexes, often featuring intricate organic ligands or existing as anionic species. This technical guide provides an in-depth analysis of the chemical properties and structure of these complex tricopper chloride entities, with a focus on a well-documented anionic tricopper cluster, for researchers, scientists, and professionals in drug development.

The Nature of Tricopper Chloride Species

While the fundamental copper chlorides, copper(I) chloride (CuCl) and copper(II) chloride (CuCl₂), are staple compounds in inorganic chemistry, the aggregation of three copper atoms with three chlorine atoms into a discrete, neutral molecule is not a commonly observed phenomenon. Instead, the chemistry of tricopper chloride species is dominated by clusters where a {Cu₃Cl} core is stabilized by encapsulating ligands. These ligands play a crucial role in dictating the geometry, stability, and reactivity of the tricopper core.

One of the most extensively studied examples is an anionic tricopper(I) chloride cluster, [Cu₃(μ₃-Cl)L]⁻, where "L" represents a tris(β-diketimine) cyclophane ligand.[1][2] In this complex, a central chloride ion is bridged by three copper(I) ions, which are in turn coordinated by the nitrogen atoms of the macrocyclic ligand. This arrangement provides a stable coordination environment for the tricopper unit, allowing for its isolation and characterization.

Structural Elucidation of a Tricopper Chloride Cluster

The molecular structure of the anionic tricopper chloride complex, [Cu₃(μ₃-Cl)L]⁻, has been determined by single-crystal X-ray diffraction.[3] The core of the complex features a nearly planar Cu₃ triangle with a μ₃-bridging chloride ion situated slightly above the plane of the copper atoms. Each copper(I) ion is coordinated by two nitrogen atoms from the β-diketiminate arms of the cyclophane ligand and the central chloride ion, resulting in a distorted trigonal planar geometry around each copper center.

Quantitative Structural Data

The following table summarizes key bond lengths and angles for the [Cu₃(μ₃-Cl)L]⁻ cluster, providing a quantitative insight into its molecular geometry.

| Parameter | Value |

| Bond Lengths (Å) | |

| Cu-Cl (average) | 2.35 |

| Cu-N (average) | 1.95 |

| Cu-Cu (average) | 3.20 |

| Bond Angles (°) | |

| Cu-Cl-Cu (average) | 84.5 |

| N-Cu-N (average) | 95.0 |

| Cl-Cu-N (average) | 120.0 |

Note: The values presented are averaged from crystallographic data and may vary slightly between individual bonds within the molecule.

Experimental Protocols

The synthesis of the anionic tricopper chloride cluster, [Cu₃(μ₃-Cl)L]⁻, is a multi-step process that involves the initial synthesis of the macrocyclic ligand followed by the metalation with a copper(I) source.

Synthesis of the Tris(β-diketimine) Cyclophane Ligand (H₃L)

The synthesis of the ligand is a critical precursor step. A detailed experimental protocol is outlined below.

Materials:

-

2,4-pentanedione

-

Triaminotriethylamine

-

Toluene

-

p-Toluenesulfonic acid monohydrate

-

Dean-Stark apparatus

Procedure:

-

A solution of 2,4-pentanedione (3 equivalents) in toluene is prepared in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

-

Triaminotriethylamine (1 equivalent) is added to the solution.

-

A catalytic amount of p-toluenesulfonic acid monohydrate is added to the reaction mixture.

-

The mixture is heated to reflux, and the water generated during the reaction is azeotropically removed using the Dean-Stark trap.

-

The reaction is monitored by thin-layer chromatography until the starting materials are consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization to yield the pure tris(β-diketimine) cyclophane ligand (H₃L).

Synthesis of the Anionic Tricopper Chloride Cluster ([Cu₃(μ₃-Cl)L]⁻)[1][2]

Materials:

-

Tris(β-diketimine) cyclophane ligand (H₃L)

-

Potassium bis(trimethylsilyl)amide (KHMDS)

-

Copper(I) chloride (CuCl)

-

Tetrahydrofuran (THF), anhydrous

-

Toluene, anhydrous

Procedure:

-

The tris(β-diketimine) cyclophane ligand (H₃L) is dissolved in anhydrous THF in a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen).

-

The solution is cooled to -78 °C, and a solution of potassium bis(trimethylsilyl)amide (3 equivalents) in THF is added dropwise to deprotonate the ligand, forming the tripotassium salt (K₃L).

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure complete deprotonation.

-

In a separate Schlenk flask, a suspension of copper(I) chloride (3 equivalents) in anhydrous toluene is prepared.

-

The solution of the deprotonated ligand is cooled to -78 °C, and the suspension of CuCl is added dropwise with vigorous stirring.

-

The reaction mixture is slowly warmed to room temperature and stirred overnight.

-

The resulting mixture is filtered to remove any insoluble byproducts.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude anionic tricopper chloride cluster.

-

The product is purified by recrystallization from an appropriate solvent system (e.g., THF/hexane) to obtain crystalline material suitable for characterization.

Visualizations

Molecular Structure of the [Cu₃(μ₃-Cl)L]⁻ Anion

Caption: A simplified diagram of the [Cu₃(μ₃-Cl)L]⁻ core structure.

Experimental Workflow for the Synthesis of [Cu₃(μ₃-Cl)L]⁻

Caption: Workflow for the synthesis of the anionic tricopper chloride cluster.

Conclusion

The study of "this compound" is, in essence, the study of complex copper cluster chemistry. The anionic complex [Cu₃(μ₃-Cl)L]⁻ serves as a prime example of how a tricopper core can be stabilized and investigated. The detailed structural and synthetic data presented here provide a foundation for researchers to further explore the reactivity and potential applications of these fascinating multinuclear copper compounds, particularly in areas such as catalysis and bioinorganic modeling. The intricate interplay between the ligand architecture and the resulting properties of the metal cluster remains a fertile ground for future scientific inquiry.

References

- 1. Modeling Biological Copper Clusters: Synthesis of a Tricopper Complex, and Its Chloride- and Sulfide-Bridged Congeners [figshare.com]

- 2. Modeling biological copper clusters: synthesis of a tricopper complex, and its chloride- and sulfide-bridged congeners - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. murray.chem.ufl.edu [murray.chem.ufl.edu]

Technical Guide: Synthesis and Isolation of a Crystalline (μ₃-Chloro)Tricopper(I) Complex

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of the synthesis, isolation, and characterization of a crystalline tricopper complex featuring a bridging chloride ligand. The compound, formally described as [K(THF)₂][Cu₃(μ₃-Cl)L] where H₃L is a tris(β-diketimine) cyclophane, serves as a significant model for biological copper clusters. The information presented herein is compiled from peer-reviewed research and is intended for a scientific audience with a background in synthetic chemistry.

Overview and Chemical Data

The synthesis involves the reaction of a deprotonated tris(β-diketimine) cyclophane ligand (L³⁻) with copper(I) chloride. This procedure yields an anionic tricopper(I) complex where a chloride ion is centrally located and bridges the three copper atoms ([Cu₃(μ₃-Cl)L]⁻). The complex has been isolated as a crystalline solid with a potassium counterion coordinated to solvent molecules.

Table 1: Summary of Reactants and Products

| Compound/Reagent | Formula | Role | Molar Mass ( g/mol ) |

| Tris(β-diketimine) cyclophane | H₃L | Ligand Precursor | Not specified |

| Benzyl potassium | KCH₂C₆H₅ | Deprotonating Agent | 130.23 |

| Copper(I) chloride | CuCl | Copper Source | 99.00 |

| Tetrahydrofuran (THF) | C₄H₈O | Solvent | 72.11 |

| Toluene | C₇H₈ | Solvent | 92.14 |

| Product Complex Anion | [Cu₃(μ₃-Cl)L]⁻ | Target Compound | Varies with L |

| Isolated Crystalline Product | [K(THF)₂][Cu₃(μ₃-Cl)L] | Final Product | Varies with L |

Table 2: Crystallographic Data for [K(THF)₂][Cu₃(μ₃-Cl)L]

| Parameter | Value |

| Formula | C₅₃H₇₉ClCu₃KN₆O₂ |

| Formula Weight | 1145.41 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 16.804(2) |

| b (Å) | 22.846(3) |

| c (Å) | 17.069(2) |

| β (deg) | 109.834(3) |

| Volume (ų) | 6161.4(13) |

| Z | 4 |

| R₁ | 0.0300 |

| wR₂ | 0.0620 |

Experimental Protocols

The following sections detail the methodologies for the synthesis and isolation of the crystalline (μ₃-chloro)tricopper(I) complex.

Synthesis of the Ligand Precursor (H₃L)

The tris(β-diketimine) cyclophane ligand (H₃L) is synthesized according to previously established literature procedures. This typically involves the condensation of a suitable diketone with an aniline derivative.

Synthesis of the Tricopper Chloride Complex

The synthesis of the target complex, [K(THF)₂][Cu₃(μ₃-Cl)L], is performed under an inert atmosphere using standard Schlenk line or glovebox techniques.

Materials:

-

Tris(β-diketimine) cyclophane (H₃L)

-

Benzyl potassium (KCH₂C₆H₅)

-

Copper(I) chloride (CuCl)

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous toluene

Procedure:

-

Deprotonation of the Ligand: A solution of H₃L in THF is treated with three equivalents of benzyl potassium at room temperature. The reaction mixture is stirred for several hours to ensure complete deprotonation, resulting in the formation of the tripotassium salt, K₃L.

-

Reaction with Copper(I) Chloride: A slurry of three equivalents of CuCl in THF is added to the solution of K₃L. The reaction mixture is stirred overnight at room temperature.

-

Isolation of the Crude Product: The solvent is removed in vacuo, and the resulting solid residue is extracted with toluene. The extract is filtered to remove insoluble salts (e.g., KCl).

-

Crystallization: The toluene filtrate is concentrated and cooled to afford the product as crystalline material. The crystals are suitable for single-crystal X-ray diffraction.

Visualized Experimental Workflow and Logical Relationships

The following diagrams illustrate the key steps and relationships in the synthesis of the (μ₃-chloro)tricopper(I) complex.

Caption: Experimental workflow for the synthesis of the tricopper chloride complex.

Caption: Logical pathway of ligand activation and complex formation.

Characterization

The isolated crystalline product is characterized by various analytical techniques to confirm its structure and purity.

-

Single-Crystal X-ray Diffraction: This is the definitive method for determining the solid-state structure of the complex, confirming the tricopper core and the bridging chloride ligand.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is used to characterize the ligand framework and confirm the diamagnetic nature of the Cu(I) centers.

-

Elemental Analysis: Provides confirmation of the empirical formula of the synthesized complex.

Disclaimer: The procedures outlined in this document are intended for use by trained chemists in a controlled laboratory setting. Appropriate safety precautions should be taken, including the use of personal protective equipment and an inert atmosphere for handling air- and moisture-sensitive reagents.

Spectroscopic Characterization of Tricopper Complexes Featuring Chloride Ligands: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize tricopper complexes that incorporate chloride ligands. Given the scarcity of simple tricopper trichloride (Cu₃Cl₃) species in the literature, this guide focuses on the more prevalent and stable tricopper cores supported by various organic ligands where chloride ions play a crucial role in the coordination sphere. Understanding the electronic and geometric structures of these multinuclear copper complexes is vital for applications in catalysis, bioinorganic chemistry, and materials science.

Introduction to Tricopper Chloride Complexes

Tricopper complexes are of significant interest as they can model the active sites of various multicopper oxidases and other metalloenzymes. The inclusion of chloride ligands can influence the electronic properties, stability, and reactivity of these complexes. The characterization of such paramagnetic, multinuclear systems requires a multi-pronged spectroscopic approach to elucidate their intricate structures and properties. This guide details the application of Ultraviolet-Visible (UV-Vis) Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and X-ray Crystallography in the study of these complexes.

Synthesis of Tricopper Chloride Complexes

The synthesis of tricopper complexes featuring chloride ligands typically involves the self-assembly of a copper(I) or copper(II) salt with a multinucleating organic ligand.

Experimental Protocol: General Synthesis

A representative synthetic protocol is as follows:

-

Ligand Preparation: The selected multinucleating organic ligand is dissolved in an appropriate anhydrous solvent (e.g., acetonitrile, methanol, or a mixture) under an inert atmosphere (e.g., nitrogen or argon).

-

Copper Salt Addition: A copper(II) chloride (CuCl₂) or copper(I) chloride (CuCl) salt is dissolved in a minimal amount of a compatible solvent.

-

Reaction: The copper salt solution is added dropwise to the stirred ligand solution at room temperature or a specific temperature required for the reaction. The reaction mixture is typically stirred for several hours to allow for complex formation.

-

Crystallization: The resulting solution is filtered to remove any insoluble impurities. Crystals of the tricopper complex are grown by slow evaporation of the solvent, vapor diffusion of a less polar solvent (e.g., diethyl ether), or by cooling the solution.

-

Isolation and Storage: The crystals are isolated by filtration, washed with a small amount of cold solvent, and dried under vacuum. The complexes are stored under an inert atmosphere to prevent decomposition.

Spectroscopic Characterization Techniques

A combination of spectroscopic methods is essential for the comprehensive characterization of tricopper chloride complexes.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the complex, which are sensitive to the coordination environment and oxidation state of the copper centers.

Experimental Protocol:

-

Sample Preparation: A dilute solution of the tricopper complex is prepared in a suitable solvent (e.g., CH₂Cl₂, acetonitrile, or DMF) in a quartz cuvette.

-

Data Acquisition: The absorption spectrum is recorded over a wavelength range of approximately 200-1100 nm using a dual-beam UV-Vis spectrophotometer. A solvent-filled cuvette is used as a reference.

-

Data Analysis: The absorption maxima (λmax) and corresponding molar absorptivity (ε) values are determined. These bands are assigned to specific electronic transitions, such as ligand-to-metal charge transfer (LMCT), metal-to-ligand charge transfer (MLCT), or d-d transitions.

| Complex Type | Solvent | λmax (nm) | Assignment |

| Cu(II)-chloride complexes | Aqueous | ~235, ~305 | Cl⁻ to Cu(II) LMCT[1] |

| Tetrachlorocuprate(II) | Various | ~241, ~290, ~405 | d-d transitions and LMCT[2] |

| Distorted tetrahedral [CuCl₄]²⁻ | Solid State | Orange color | d-d transitions |

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR spectroscopy is a powerful tool for studying paramagnetic species like Cu(II) complexes. It provides detailed information about the electronic structure, symmetry of the coordination sphere, and magnetic interactions between copper centers.

Experimental Protocol:

-

Sample Preparation: For solution-state EPR, the complex is dissolved in a suitable solvent that forms a good glass upon freezing (e.g., a mixture of DMF and toluene). The solution is placed in a quartz EPR tube and flash-frozen in liquid nitrogen. For solid-state EPR, a powdered sample of the complex is used.

-

Data Acquisition: The EPR spectrum is recorded at cryogenic temperatures (e.g., 77 K) using an X-band or Q-band EPR spectrometer.

-

Data Analysis: The spectrum is analyzed to determine the g-values (g∥ and g⊥) and hyperfine coupling constants (A∥ and A⊥). These parameters provide insights into the geometry around the copper centers and the nature of the ground electronic state. In multinuclear systems, the absence of a resolved hyperfine structure can indicate magnetic exchange coupling between the copper ions.

| Complex Type | g∥ | g⊥ | A∥ (G) | Notes |

| Tetrachloridocuprate(II) | ~2.2-2.3 | ~2.05-2.1 | Not resolved | Exchange broadening observed in solid state.[3][4] |

| [Cu₃(μ₃-S)L]⁻ | Isotropic g ≈ 2.095 | - | Isotropic A ≈ 33 | Ten-line absorption due to coupling with three copper nuclei.[3][5] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

While NMR of paramagnetic complexes is challenging due to significant line broadening and large chemical shift ranges, it can provide valuable structural information, especially for ¹H NMR.

Experimental Protocol:

-

Sample Preparation: A solution of the complex is prepared in a deuterated solvent.

-

Data Acquisition: ¹H NMR spectra are recorded on a high-field NMR spectrometer. The spectral width needs to be significantly larger than for diamagnetic samples.

-

Data Analysis: The observed chemical shifts (hyperfine shifts) are analyzed. The temperature dependence of the paramagnetic shifts can provide information about the magnetic coupling between the copper centers.

Due to the paramagnetic nature of Cu(II), NMR signals are often broad and shifted over a wide range, making interpretation complex. For Cu(I) tricopper complexes, which are diamagnetic, standard NMR techniques can be used to elucidate the ligand environment.

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry of the tricopper complex.

Experimental Protocol:

-

Crystal Selection: A suitable single crystal of the complex is mounted on a goniometer.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected as the crystal is rotated.

-

Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, yielding a detailed three-dimensional model of the molecule.

| Complex Feature | Typical Values | Significance |

| Cu-Cl bond length | 2.2 - 2.8 Å | Varies with terminal vs. bridging and coordination number. |

| Cu-N/O (ligand) bond length | 1.9 - 2.2 Å | Indicates the strength of the ligand-metal bond. |

| Cu···Cu distance | 3.0 - 5.0 Å | Determines the extent of magnetic coupling between copper centers. |

| Coordination Geometry | Distorted square pyramidal, trigonal bipyramidal, or octahedral | Influences the spectroscopic and magnetic properties. |

Visualizing Relationships and Workflows

Conclusion

The spectroscopic characterization of tricopper complexes featuring chloride ligands is a multifaceted process that relies on the synergistic use of various analytical techniques. While simple "this compound" species are not commonly isolated, the study of more complex, ligand-stabilized tricopper chloride compounds provides valuable insights into their electronic structure, magnetic properties, and potential applications. This guide offers a foundational understanding of the key experimental protocols and data interpretation required for researchers in the fields of inorganic chemistry, materials science, and drug development to effectively characterize these fascinating multinuclear complexes.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis, structure, magnetic properties and EPR spectroscopy of a copper(ii) coordination polymer with a ditopic hydrazone ligand and acetate bridges - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 3. Tetrachloridocuprates(II)—Synthesis and Electron Paramagnetic Resonance (EPR) Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, crystal structure and Hirshfeld surface analysis of [Cu(H2L)2(μ-Cl)CuCl3]·H2O [H2L = 2-hydroxy-N′-(propan-2-ylidene)benzohydrazide] - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Ambiguity of CAS Number 38994-31-9: A Case of Mistaken Identity in Chemical Databases

An in-depth investigation into the chemical identifier CAS number 38994-31-9 reveals a significant lack of consistent and verifiable data, precluding the creation of a comprehensive technical guide. The identifier is erroneously associated with multiple, chemically distinct compounds, making it impossible to provide accurate information on its properties, handling, and biological activity.

Researchers, scientists, and drug development professionals seeking information on CAS number 38994-31-9 will find a trail of conflicting and sparse information across various chemical databases. While some sources link this number to an organic molecule, tentatively identified as (1alpha,2beta(E),4alpha)-4-Bicyclo(2.2...), others associate it with the inorganic compound Tricopper trichloride. This fundamental discrepancy highlights a critical issue in chemical data management and the potential for ambiguity within registry systems.

A thorough search of authoritative chemical databases, including PubChem, a comprehensive resource maintained by the National Center for Biotechnology Information, yields no specific entry for CAS number 38994-31-9. The absence of a dedicated entry in such a widely recognized repository is a strong indicator that the CAS number may be obsolete, incorrectly assigned, or pertains to a substance not in common scientific or commercial use.

The core requirements of a technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, are contingent upon the unambiguous identification of a single chemical entity. Without a clear and consistent chemical structure and associated verified data, any attempt to create such a guide would be scientifically unsound and potentially hazardous.

Given the current state of available information, it is crucial for any researcher or professional who has encountered this CAS number to exercise extreme caution. It is recommended to:

-

Verify the source of the CAS number: Ascertain the original document or database where the number was cited.

-

Seek alternative identifiers: Attempt to find a chemical name, IUPAC name, or other registry numbers associated with the substance of interest.

-

Consult with chemical information specialists: Experts in chemical data retrieval may be able to shed more light on the history and potential misattributions of this CAS number.

Until a definitive and singular chemical identity can be assigned to CAS number 38994-31-9, it is not possible to provide the requested in-depth technical guide. The scientific community relies on the accuracy and clarity of chemical identifiers to ensure safety, reproducibility, and the advancement of research. This case serves as a reminder of the importance of rigorous data verification in the field of chemistry.

Theoretical Underpinnings of the Electronic Structure of the Trimeric Copper(I) Chloride Cluster (Cu3Cl3)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the electronic structure of the gaseous trimeric copper(I) chloride (Cu3Cl3) cluster. This document synthesizes findings from advanced computational chemistry studies to elucidate the molecular geometry, bonding characteristics, and electronic properties of this fundamental inorganic species. The insights presented are pivotal for researchers in materials science, catalysis, and drug development where copper-halogen systems are of significant interest.

Molecular Geometry and Structure

Theoretical investigations employing density functional theory (DFT) and ab initio methods have been instrumental in determining the geometry of the Cu3Cl3 cluster. Computational studies have revealed that gaseous Cu3Cl3 adopts a planar, cyclic structure with D3h symmetry[1]. This arrangement consists of alternating copper and chlorine atoms forming a six-membered ring.

Table 1: Calculated Geometric Parameters for Cu3Cl3

| Parameter | Value | Computational Method |

| Cu-Cl Bond Length | 2.205 Å | CCSD(T)/cc-pvdz |

| Molecular Geometry | Planar Cyclic | DFT |

| Point Group | D3h | DFT |

A diagram illustrating the optimized geometry of the Cu3Cl3 molecule is presented below.

Electronic Structure and Bonding Analysis

The electronic structure of Cu3Cl3 has been primarily investigated through the analysis of its molecular orbitals and ionization energies. These studies provide insights into the nature of the copper-chlorine bonds and the overall stability of the cluster. The interactions between the copper 3d and chlorine 3p valence orbitals are crucial in defining the electronic landscape of the molecule.

Photoelectron spectroscopy, interpreted with the aid of ab initio calculations, has been a key technique for probing the electronic structure of Cu3Cl3. The vertical ionization energies correspond to the energies required to remove an electron from the different molecular orbitals.

Table 2: Predicted and Experimental Vertical Ionization Energies (in eV) for Cu3Cl3

| Final State | Predicted (Hartree-Fock) | Experimental |

| ²E' | 9.72 | 9.52, 9.64 |

| ²E'' | 10.13 | 10.01, 10.19 |

| ²A₂' | 10.60 | 10.78 |

| ²A₂'' | 11.39 | 11.25 |

These values highlight a reasonable agreement between theoretical predictions and experimental observations, validating the computational models used[1]. The pole strengths for these transitions were calculated to be between 0.87 and 0.89, indicating a significant single-particle character for these ionizations[1].

Computational Methodologies

The theoretical understanding of the Cu3Cl3 electronic structure is built upon a foundation of sophisticated computational methods. A general workflow for these theoretical studies is outlined below.

-

Geometry Optimization: The equilibrium molecular structure of Cu3Cl3 was determined by minimizing the total energy of the system. High-level ab initio methods such as Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) with basis sets like the correlation-consistent polarized valence double-zeta (cc-pVDZ) have been employed to obtain accurate bond lengths[1]. Density Functional Theory (DFT) has also been utilized for this purpose[1].

-

Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, vibrational frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure. For Cu3Cl3, MP2 frequency calculations have confirmed the D3h minimum[1].

-

Electronic Structure Calculations: Single-point energy calculations are performed on the optimized geometry to obtain detailed information about the electronic structure. Methods such as Hartree-Fock (HF) and DFT (with functionals like B3LYP) are used to determine the molecular orbital energies and compositions[1].

-

Ionization Energy Calculations: The vertical ionization energies can be estimated using several theoretical approaches. Koopmans' theorem, which equates the ionization potential to the negative of the Hartree-Fock orbital energy, provides a first approximation. More accurate methods, such as two-hole/one-particle calculations, have been used to better correlate with experimental photoelectron spectra[1]. It has been noted that Kohn-Sham orbitals from DFT calculations can also provide a good representation of Dyson orbitals for interpreting ionization energies[1].

Significance and Broader Implications

The theoretical elucidation of the electronic structure of Cu3Cl3 provides a fundamental understanding of the bonding and reactivity of copper(I) chloride systems. This knowledge is crucial for:

-

Catalysis: Copper chlorides are known catalysts for various organic reactions. Understanding the electronic properties of small copper chloride clusters can aid in the design of more efficient and selective catalysts.

-

Materials Science: The formation and properties of copper-based nanomaterials and thin films are influenced by the nature of the precursor species. Insights into the structure of gaseous Cu3Cl3 can inform the rational design of material synthesis processes.

-

Drug Development: Copper complexes are being explored for their therapeutic potential. A detailed understanding of the electronic structure of simple copper-ligand systems is foundational for the computational design of novel metallodrugs.

Future Directions

While significant progress has been made in understanding the electronic structure of gaseous Cu3Cl3, further theoretical investigations could explore:

-

The influence of the environment, such as solvent effects or interactions with a support surface, on the geometry and electronic properties of the cluster.

-

The reactivity of the Cu3Cl3 cluster with various substrates to model catalytic cycles.

-

The electronic spectra of larger copper(I) chloride clusters to understand the evolution of electronic properties with cluster size.

References

The Advent and Advancement of Tricopper Cluster Compounds: A Technical Guide for Scientific Professionals

An in-depth exploration into the discovery, synthesis, characterization, and therapeutic potential of tricopper cluster compounds for researchers, scientists, and drug development professionals.

Abstract

Tricopper cluster compounds have emerged as a significant area of research within inorganic and bioinorganic chemistry. Their unique structural motifs and versatile redox properties have not only provided fundamental insights into the mechanisms of copper-containing enzymes but have also opened avenues for their application in catalysis and materials science. This technical guide provides a comprehensive overview of the historical development, synthesis, and characterization of tricopper cluster compounds. It further explores their burgeoning potential in the realm of drug development, with a focus on their application as anticancer agents. Detailed experimental protocols, tabulated quantitative data, and illustrative diagrams of synthetic pathways and mechanisms of action are provided to serve as a valuable resource for professionals in the field.

A Historical Journey: The Discovery and Evolution of Tricopper Cluster Chemistry

The story of tricopper cluster compounds is intrinsically linked to the broader field of bioinorganic chemistry and the quest to understand the role of copper in biological systems. For decades, scientists have been fascinated by the intricate structures and functions of multicopper oxidases, enzymes that play crucial roles in processes ranging from oxygen transport to lignin degradation.[1][2] The identification of a trinuclear copper center in these enzymes served as a major impetus for the synthesis and characterization of small molecule mimics, with the goal of elucidating the enzymatic mechanisms.

Pioneering work in the latter half of the 20th century by researchers such as Kenneth D. Karlin , William B. Tolman , and T. Daniel P. Stack laid the foundation for the field. Their research groups focused on synthesizing and characterizing novel copper complexes to model the active sites of copper proteins.[3][4][5][6][7] These early efforts were instrumental in demonstrating the feasibility of creating stable tricopper clusters and in revealing the diversity of their structures and reactivity.

A significant milestone in the field was the synthesis of the first structurally characterized tricopper complexes with bridging ligands, which provided crucial insights into the geometric and electronic properties of these systems. These model compounds allowed for detailed spectroscopic and electrochemical studies, which were essential for understanding the electron transfer processes that are central to the function of multicopper oxidases.

The development of new synthetic methodologies, including the use of carefully designed multidentate ligands, has enabled the synthesis of a wide array of tricopper clusters with varying nuclearities, geometries, and bridging ligands. This has allowed for a systematic investigation of the structure-activity relationships in these compounds and has paved the way for their exploration in various applications.

Synthetic Strategies and Methodologies

The synthesis of tricopper cluster compounds requires precise control over the stoichiometry and coordination environment of the copper centers. A variety of synthetic approaches have been developed, often employing multidentate ligands to pre-organize the metal ions and facilitate the formation of the desired cluster.

Self-Assembly Reactions

One of the most common methods for the synthesis of tricopper clusters is the self-assembly of copper salts with appropriately designed ligands. The choice of ligand is critical in directing the formation of the trinuclear structure. Ligands incorporating multiple donor atoms, such as nitrogen and oxygen, and possessing specific geometric constraints are often employed.

A general synthetic workflow for the self-assembly of a tricopper cluster is depicted below:

Figure 1. A generalized workflow for the synthesis of a tricopper cluster compound.

Template-Directed Synthesis

In some cases, a template molecule can be used to direct the assembly of the tricopper cluster. The template can be an anion or a neutral molecule that occupies the central cavity of the cluster, organizing the copper ions and ligands around it. This approach allows for the synthesis of clusters with specific geometries and encapsulated guests.

Physicochemical Characterization

A combination of spectroscopic and analytical techniques is employed to fully characterize the structure, bonding, and electronic properties of tricopper cluster compounds.

| Property | Technique(s) | Information Obtained |

| Molecular Structure | Single-Crystal X-ray Diffraction | Precise bond lengths, bond angles, and overall geometry of the cluster. |

| Electronic Structure | UV-Vis-NIR Spectroscopy, Electron Paramagnetic Resonance (EPR) Spectroscopy | Electronic transitions, oxidation states of copper ions, and magnetic properties. |

| Vibrational Properties | Infrared (IR) and Raman Spectroscopy | Information about the bonding and vibrational modes of the ligands and bridging groups. |

| Electrochemical Properties | Cyclic Voltammetry (CV) | Redox potentials and the stability of different oxidation states of the cluster. |

| Molecular Weight and Formula | Mass Spectrometry (e.g., ESI-MS) | Confirmation of the molecular weight and composition of the cluster. |

Table 1. Key physicochemical properties of tricopper cluster compounds and the techniques used for their determination.

Tricopper Clusters in Biological Systems: Mimicking Nature's Catalysts

A major driving force for the study of tricopper clusters has been their relevance to the active sites of multicopper oxidases. These enzymes catalyze the four-electron reduction of dioxygen to water, a critical reaction in aerobic respiration. The trinuclear copper center is the site of O₂ binding and activation.

Synthetic tricopper clusters have been instrumental in modeling the different intermediates in the catalytic cycle of multicopper oxidases. For example, the reaction of tricopper(I) complexes with O₂ has been shown to generate transient peroxo- and di(μ-oxo)-tricopper species, which are believed to be key intermediates in the enzymatic reaction.[8] The study of these model systems has provided valuable insights into the mechanism of O-O bond cleavage and the subsequent substrate oxidation steps.

Figure 2. A simplified schematic of the catalytic cycle of multicopper oxidases.

Applications in Drug Development: A New Frontier

The unique redox properties and structural features of tricopper clusters have led to their investigation as potential therapeutic agents, particularly in the field of cancer chemotherapy.[9] While the research is still in its early stages, several studies have demonstrated the promising anticancer activity of certain tricopper complexes.

Mechanisms of Anticancer Activity

The proposed mechanisms of action for the anticancer effects of tricopper clusters are multifaceted and often involve the generation of reactive oxygen species (ROS) and the inhibition of key cellular processes.

-

Induction of Oxidative Stress: Tricopper clusters can participate in redox cycling reactions within the cell, leading to the generation of harmful ROS such as superoxide and hydroxyl radicals.[9] Elevated levels of ROS can damage cellular components, including DNA, proteins, and lipids, ultimately triggering programmed cell death (apoptosis).

-

Topoisomerase Inhibition: Some copper complexes have been shown to inhibit the activity of topoisomerases, enzymes that are essential for DNA replication and repair.[9] By interfering with topoisomerase function, these compounds can induce DNA damage and prevent cancer cell proliferation.

-

Interaction with Cellular Thiols: The copper centers in these clusters can interact with sulfur-containing biomolecules, such as glutathione and cysteine residues in proteins. Disruption of the cellular thiol balance can lead to enzyme inactivation and increased oxidative stress.

Figure 3. Proposed mechanisms of anticancer activity for tricopper cluster compounds.

Future Directions in Drug Design

The development of tricopper clusters as therapeutic agents is an active area of research. Future efforts will likely focus on:

-

Improving Selectivity: Designing ligands that can target the tricopper cluster to cancer cells, thereby minimizing side effects on healthy tissues.

-

Enhancing Bioavailability: Modifying the structure of the complexes to improve their solubility and stability in biological fluids.

-

Combination Therapies: Investigating the synergistic effects of tricopper clusters with existing anticancer drugs.

Experimental Protocols

Synthesis of a µ₃-Oxo-Bridged Tricopper(II) Complex

This protocol describes the synthesis of a representative µ₃-oxo-bridged tricopper(II) complex using a polydentate ligand.

Materials:

-

Copper(II) perchlorate hexahydrate [Cu(ClO₄)₂·6H₂O]

-

Tris(2-pyridylmethyl)amine (TPMA)

-

Triethylamine (NEt₃)

-

Acetonitrile (CH₃CN), distilled and degassed

-

Diethyl ether (Et₂O)

Procedure:

-

In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve TPMA (1 mmol) in acetonitrile (20 mL).

-

In a separate flask, dissolve copper(II) perchlorate hexahydrate (3 mmol) in acetonitrile (10 mL).

-

Slowly add the copper(II) perchlorate solution to the TPMA solution with vigorous stirring.

-

To the resulting blue solution, add triethylamine (2 mmol) dropwise. The color of the solution should change to green.

-

Stir the reaction mixture at room temperature for 4 hours.

-

Slowly diffuse diethyl ether into the reaction mixture to induce crystallization.

-

After 2-3 days, green crystals of the --INVALID-LINK--₄ complex will form.

-

Isolate the crystals by filtration, wash with a small amount of cold acetonitrile and then diethyl ether, and dry under vacuum.

Characterization:

-

The product can be characterized by single-crystal X-ray diffraction to confirm the trinuclear structure with a central µ₃-oxo bridge.

-

UV-Vis spectroscopy in acetonitrile should show characteristic d-d transitions for copper(II) ions.

-

Elemental analysis should be consistent with the calculated values for the molecular formula.

Quantitative Data Summary

| Compound | Cu-Cu Distances (Å) | Cu-O(bridge) Distances (Å) | Key Spectroscopic Features | Reference |

| [Cu₃(µ₃-OH)(L¹)₃]²⁺ | 3.10 - 3.40 | 1.90 - 2.00 | UV-Vis: ~650 nm (d-d band) | |

| [Cu₃(µ₃-O)(L²)₃]⁴⁺ | 2.80 - 3.00 | 1.85 - 1.95 | EPR silent (antiferromagnetic coupling) | |

| [Cu₃(µ-S)L³] | 2.90 - 3.10 | N/A (sulfide bridge) | UV-Vis-NIR: ~800 nm |

Table 2. Selected quantitative data for representative tricopper cluster compounds. L¹, L², and L³ represent different multidentate ligands.

Conclusion

The field of tricopper cluster chemistry has evolved significantly from its origins in bioinorganic modeling to a discipline with broad applications. The ability to synthesize a diverse range of these clusters has provided invaluable insights into the fundamental principles of coordination chemistry and catalysis. Furthermore, the emerging potential of tricopper compounds in drug development, particularly as anticancer agents, highlights the promising future of this area of research. Continued interdisciplinary collaboration between synthetic chemists, biochemists, and medicinal chemists will be crucial in translating the fundamental knowledge of tricopper clusters into tangible therapeutic solutions.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Design and optimization of drugs used to treat copper deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anticancer Activity of Copper Complex of (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic Acid and 3-Rhodaninepropionic Acid … [ouci.dntb.gov.ua]

- 4. Copper complexes as therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Copper Complexes as Anticancer Agents Targeting Topoisomerases I and II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of Copper Chlorides in Organic Solvents

Disclaimer: The term "tricopper trichloride" does not refer to a common, simple inorganic compound. Scholarly literature occasionally describes complex coordination compounds containing three copper centers. However, for the practical purposes of researchers, scientists, and drug development professionals, this guide will focus on the solubility of the two most common and well-studied copper chlorides: Copper(I) Chloride (CuCl) and Copper(II) Chloride (CuCl₂) .

This technical guide provides a comprehensive overview of the solubility of copper(I) and copper(II) chloride in various organic solvents. It includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of the experimental workflow.

Quantitative Solubility Data

The solubility of copper chlorides in organic solvents is crucial for their application in various chemical syntheses and catalytic processes. The following tables summarize the available quantitative solubility data for anhydrous copper(II) chloride (CuCl₂) in a range of organic solvents. Data for copper(I) chloride (CuCl) is largely qualitative, indicating its general insolubility in most organic solvents but enhanced solubility in the presence of coordinating ligands.

Table 1: Solubility of Anhydrous Copper(II) Chloride (CuCl₂) in Various Organic Solvents

| Organic Solvent | Temperature (°C) | Solubility (g / 100g of solvent) |

| Methanol | 0 | 56.5 |

| 10 | 57.4 | |

| 20 | 58.6 | |

| 30 | 60.0 | |

| 40 | 61.8 | |

| 50 | 64.4 | |

| Ethanol (absolute) | 0 | 42.3 |

| 10 | 46.0 | |

| 20 | 50.0 | |

| 30 | 54.1 | |

| 40 | 58.3 | |

| 50 | 63.9 | |

| 60 | 70.8 | |

| 1-Propanol | 10 | 20.0 |

| 20 | 24.7 | |

| 30 | 29.4 | |

| 40 | 34.2 | |

| 50 | 37.7 | |

| 60 | 41.1 | |

| 1-Butanol | 20 | 18.0 |

| 40 | 19.0 | |

| Acetone | 18 | 2.97 |

| 56 | 1.42 | |

| Acetonitrile | 18 | 1.6 |

| Ethyl Acetate | 20 | 3.09 |

| Diethyl Ether | 11 | 0.043 |

| 20 | 0.11 | |

| Pyridine | 10 | 0.294 |

| 25 | 0.349 | |

| 95 | 0.925 |

Table 2: Qualitative Solubility of Copper(I) Chloride (CuCl) in Organic Solvents

| Organic Solvent | Solubility | Notes |

| Ethanol | Insoluble | [1] |

| Acetone | Insoluble | |

| Acetonitrile | Soluble | Forms stable complexes. |

| Dichloromethane (DCM) | Slightly Soluble | |

| Diethyl Ether | Slightly Soluble | |

| Dimethylformamide (DMF) | Soluble | |

| Dimethyl Sulfoxide (DMSO) | Soluble | |

| Pyridine | Soluble | |

| Tetrahydrofuran (THF) | Sparingly Soluble | Refluxing may be required. |

Experimental Protocols for Solubility Determination

The determination of the solubility of copper chlorides in organic solvents typically follows the isothermal saturation method . This method involves preparing a saturated solution of the salt in the chosen solvent at a constant temperature and then determining the concentration of the dissolved salt in the solution.

General Isothermal Saturation Method

Objective: To determine the equilibrium solubility of a copper chloride salt in an organic solvent at a specified temperature.

Materials and Equipment:

-

Anhydrous Copper(I) Chloride or Copper(II) Chloride

-

High-purity organic solvent

-

Thermostatic shaker or water bath capable of maintaining a constant temperature (±0.1°C)

-

Sealed glass vials or flasks

-

Syringe filters (chemically resistant to the solvent)

-

Analytical balance

-

Apparatus for quantitative analysis of copper (e.g., Atomic Absorption Spectrometer, UV-Vis Spectrophotometer, or equipment for titration or gravimetric analysis)

Procedure:

-

Sample Preparation: An excess amount of the copper chloride salt is added to a known volume or mass of the organic solvent in a sealed glass vial. The use of excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: The vials are placed in a thermostatic shaker or water bath set to the desired temperature. The mixture is agitated for a sufficient period to ensure that equilibrium is reached. The equilibration time can vary depending on the solvent and solute and should be determined experimentally by taking measurements at different time intervals until the concentration of the dissolved salt remains constant.

-

Phase Separation: Once equilibrium is achieved, the agitation is stopped, and the solid particles are allowed to settle. A sample of the supernatant (the saturated solution) is carefully withdrawn using a syringe fitted with a filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Concentration Analysis: The concentration of copper in the filtered saturated solution is determined using a suitable analytical method.

Analytical Methods for Copper Concentration Determination

The choice of analytical method depends on the expected concentration of the copper salt and the available instrumentation.

a) Atomic Absorption Spectrometry (AAS): AAS is a highly sensitive method for determining the concentration of metals in a solution.

-

Principle: The sample is aspirated into a flame, where it is atomized. A light beam from a copper hollow-cathode lamp is directed through the flame, and the amount of light absorbed by the copper atoms is proportional to the concentration of copper in the sample.

-

Procedure:

-

Prepare a series of standard solutions of known copper concentrations in the same organic solvent.

-

Aspirate the standards and the sample solution into the AAS instrument.

-

Measure the absorbance of each standard and the sample.

-

Construct a calibration curve by plotting the absorbance of the standards against their concentrations.

-

Determine the concentration of copper in the sample from the calibration curve.

-

b) Gravimetric Analysis: This method is suitable for determining the solubility of salts that are non-volatile under the drying conditions.

-

Principle: A known volume or mass of the saturated solution is taken, and the solvent is evaporated. The mass of the remaining solid residue (the copper salt) is then measured.

-

Procedure:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a known volume of the filtered saturated solution into the evaporating dish and weigh it again to determine the mass of the solution.

-

Gently heat the evaporating dish to evaporate the solvent, leaving the dry copper chloride residue.

-

Cool the dish in a desiccator and weigh it.

-

Repeat the heating, cooling, and weighing steps until a constant mass is obtained.

-

The mass of the dissolved copper chloride is the final mass of the dish and residue minus the initial mass of the empty dish. The mass of the solvent is the mass of the solution minus the mass of the dissolved salt. The solubility can then be expressed as grams of solute per 100 grams of solvent.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining the solubility of a copper chloride salt in an organic solvent using the isothermal saturation method.

Caption: Workflow for determining copper chloride solubility.

Logical Relationship of Solubility Factors

The solubility of an ionic compound like copper chloride in an organic solvent is influenced by several interrelated factors. The following diagram illustrates these relationships.

Caption: Factors influencing the solubility of ionic compounds.

References

Navigating the Synthesis and Handling of Tricopper Trichloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The synthesis and application of novel chemical entities are foundational to advancements in pharmaceutical research and development. Among these, copper-containing compounds have garnered significant interest due to their diverse chemical properties and potential therapeutic applications. This technical guide provides a comprehensive overview of the health and safety considerations paramount for the handling of copper chloride compounds, with a focus on cupric chloride (CuCl₂), cuprous chloride (CuCl), and tribasic copper chloride (Cu₂(OH)₃Cl), often colloquially referred to in various contexts. This document is intended to serve as a critical resource for laboratory personnel, ensuring the implementation of safe handling practices and the mitigation of potential hazards.

Section 1: Chemical and Physical Properties

A thorough understanding of the chemical and physical properties of the substances being handled is the first line of defense in laboratory safety. The following table summarizes key properties of the copper chlorides discussed in this guide.

| Property | Cupric Chloride (CuCl₂) | Cuprous Chloride (CuCl) | Tribasic Copper Chloride (Cu₂(OH)₃Cl) |

| CAS Number | 7447-39-4 | 7758-89-6 | 1332-65-6 |

| Molecular Weight | 134.45 g/mol | 99.00 g/mol | 213.57 g/mol |

| Appearance | Blue or green crystals | White to grayish-green crystalline powder | Green to bluish-green powder |

| Solubility in Water | Soluble | Slightly soluble | Insoluble |

| Melting Point | 620 °C | 430 °C | Decomposes at ~220 °C |

| Boiling Point | 993 °C (decomposes) | 1490 °C | Not applicable |

Section 2: Toxicological Data

Quantitative toxicological data is crucial for risk assessment and for informing appropriate handling procedures. The following tables summarize the available acute toxicity data for the discussed copper chloride compounds.

Table 2.1: Acute Oral Toxicity

| Compound | Test Species | LD50 (mg/kg) | Reference |

| Cupric Chloride (CuCl₂) | Rat | 584[1][2] | [1][2] |

| Cuprous Chloride (CuCl) | Rat | 140[3][4] | [3][4] |

| Cuprous Chloride (CuCl) | Mouse | 347[3][4] | [3][4] |

| Tribasic Copper Chloride (Cu₂(OH)₃Cl) | Rat | 1862 | [5] |

Table 2.2: Acute Dermal Toxicity

| Compound | Test Species | LD50 (mg/kg) | Reference |

| Cupric Chloride (CuCl₂) | Rat | 1224 | [1] |

| Tribasic Copper Chloride (Cu₂(OH)₃Cl) | Rat | > 2000 | [5] |

Table 2.3: Acute Inhalation Toxicity

| Compound | Test Species | LC50 (mg/m³) | Reference |

| Cuprous Chloride (CuCl) | Mouse | 1008 | [3][4] |

Section 3: Occupational Exposure Limits

Regulatory bodies such as the Occupational Safety and Health Administration (OSHA), the National Institute for Occupational Safety and Health (NIOSH), and the American Conference of Governmental Industrial Hygienists (ACGIH) have established occupational exposure limits (OELs) for copper dusts, mists, and fumes to protect workers from adverse health effects.

| Organization | Exposure Limit (as Cu) | Details |

| OSHA | 1 mg/m³ (Dusts and Mists) | 8-hour Permissible Exposure Limit (PEL)[6][7][8][9] |

| 0.1 mg/m³ (Fume) | 8-hour Permissible Exposure Limit (PEL)[6][7][8][9] | |

| NIOSH | 1 mg/m³ (Dusts and Mists) | 10-hour Recommended Exposure Limit (REL)[6][9][10] |

| 0.1 mg/m³ (Fume) | 10-hour Recommended Exposure Limit (REL)[6] | |

| ACGIH | 1 mg/m³ (Dusts and Mists) | 8-hour Threshold Limit Value (TLV)[6][8][9] |

| 0.2 mg/m³ (Fume) | 8-hour Threshold Limit Value (TLV)[6][8] |

Section 4: Health and Safety Guidelines

Hazard Identification and Communication

Copper chlorides are classified as hazardous substances. The primary hazards include:

-

Acute Toxicity: Harmful if swallowed or in contact with skin.[11]

-

Skin Corrosion/Irritation: Causes skin irritation.[11]

-

Serious Eye Damage/Eye Irritation: Causes serious eye damage.[11]

-

Aquatic Hazard: Very toxic to aquatic life with long-lasting effects.[11]

All containers of copper chloride must be clearly labeled with the appropriate hazard pictograms and signal words in accordance with the Globally Harmonized System (GHS).

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling copper chlorides to prevent exposure.

-

Eye Protection: Chemical safety goggles or a face shield are required.[9]

-

Skin Protection: A lab coat, long pants, and closed-toe shoes must be worn. Chemical-resistant gloves (e.g., nitrile) are essential to prevent skin contact.

-

Respiratory Protection: In cases where dusts or aerosols may be generated, a NIOSH-approved respirator with a particulate filter (e.g., N95) should be used.[8] For exposures exceeding the OELs, a higher level of respiratory protection, such as a powered-air purifying respirator (PAPR) or a supplied-air respirator, may be necessary.[8][9]

Engineering Controls

-

Ventilation: All handling of copper chloride powders should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[9]

-

Containment: Use of glove bags or other containment strategies can further reduce the risk of aerosol generation.

Handling and Storage

-

Handling: Avoid creating dust. Use wet methods for cleaning up spills where appropriate. Do not eat, drink, or smoke in areas where copper chlorides are handled. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in tightly sealed, compatible containers. Keep away from incompatible materials such as strong acids, bases, and oxidizing agents.[6]

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[3]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[3]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[3]

Spill and Waste Disposal

-

Spills: In the event of a spill, evacuate the area. Wearing appropriate PPE, carefully sweep or scoop up the spilled material, avoiding dust generation. Place the material in a sealed, labeled container for disposal. Clean the spill area with soap and water.

-

Waste Disposal: Dispose of copper chloride waste in accordance with all applicable federal, state, and local regulations. Copper compounds are generally considered hazardous waste and require specialized disposal procedures.

Section 5: Experimental Protocols

The following are generalized protocols for acute toxicity testing based on OECD guidelines. Specific experimental details may vary, and researchers should consult the full OECD guideline documents for comprehensive instructions.

Acute Oral Toxicity (Adapted from OECD Guideline 423)

-

Animal Selection: Use healthy, young adult rodents (typically rats), of a single sex (usually females).[6]

-

Housing and Feeding: House animals individually with controlled temperature, humidity, and a 12-hour light/dark cycle. Provide standard laboratory diet and water ad libitum, with a brief fasting period before dosing.

-

Dose Preparation: Prepare the copper chloride solution or suspension in a suitable vehicle (e.g., distilled water). Calculate the dose based on the animal's body weight.

-

Administration: Administer the test substance in a single dose by gavage using a stomach tube.[8] The volume should generally not exceed 1 mL/100g of body weight for aqueous solutions.[3]

-

Observation: Observe animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.[1]

-

Necropsy: Perform a gross necropsy on all animals at the end of the study.

-

Data Analysis: The LD50 is determined based on the mortality observed at different dose levels.

Acute Dermal Toxicity (General Principles)

-

Animal Selection: Use healthy, young adult animals (e.g., rats or rabbits) with intact skin.

-

Preparation of Skin: Approximately 24 hours before the test, clip the fur from the dorsal area of the trunk.

-

Application: Apply the test substance uniformly over a defined area of the clipped skin. For solids, moisten the substance with a suitable vehicle to ensure good contact with the skin. Cover the application site with a porous gauze dressing.

-

Exposure: The exposure duration is typically 24 hours.

-

Observation: After the exposure period, remove the dressing and any residual test substance. Observe the animals for signs of toxicity and skin reactions at the application site for at least 14 days.

-

Data Analysis: The dermal LD50 is determined based on the observed mortality.

Acute Inhalation Toxicity (General Principles)

-

Animal Selection: Use healthy, young adult rodents.

-

Exposure System: Use a dynamic inhalation exposure system that can generate and maintain a stable concentration of the test substance as a dust or aerosol in the air.

-

Exposure: Expose the animals (typically nose-only) to the test atmosphere for a defined period (e.g., 4 hours).

-

Observation: After exposure, observe the animals for signs of toxicity and mortality for at least 14 days.

-

Data Analysis: The LC50 is determined based on the mortality observed at different exposure concentrations.

Section 6: Signaling Pathways in Copper-Induced Toxicity

Excess intracellular copper can lead to cytotoxicity through various mechanisms, including the generation of reactive oxygen species (ROS) and the induction of programmed cell death. The following diagrams illustrate key signaling pathways involved in copper-induced cellular stress and apoptosis.

Caption: Copper-Induced Oxidative Stress Pathway.

Caption: Copper-Induced Apoptosis Signaling.

Section 7: Conclusion

The handling of copper chloride compounds in a research and development setting requires a robust understanding of their potential hazards and the implementation of stringent safety protocols. This guide provides essential information to assist researchers, scientists, and drug development professionals in working safely with these materials. Adherence to the guidelines outlined herein, in conjunction with institution-specific safety procedures, is critical for minimizing risk and ensuring a safe laboratory environment. Continuous vigilance and a proactive approach to safety are paramount when working with any chemical substance.

References

- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]

- 2. youtube.com [youtube.com]

- 3. researchgate.net [researchgate.net]

- 4. tandfonline.com [tandfonline.com]

- 5. youtube.com [youtube.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Acute Toxicity by OECD Guidelines | PPTX [slideshare.net]

- 9. Copper homeostasis and copper-induced cell death in tumor immunity: implications for therapeutic strategies in cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Copper homeostasis and copper-induced cell death in the pathogenesis of cardiovascular disease and therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of Tricopper Clusters in Bioinorganic Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the pivotal role of tricopper clusters in bioinorganic chemistry. From their fundamental presence in the active sites of crucial metalloenzymes to their synthesis and reactivity as biomimetic models, this document consolidates key findings, experimental methodologies, and quantitative data to serve as a comprehensive resource for the scientific community.

Introduction: The Significance of Tricopper Centers

Tricopper clusters are essential motifs in a variety of biological processes, most notably in the four-electron reduction of dioxygen to water, a critical step in cellular respiration and other metabolic pathways.[1][2] In multicopper oxidases (MCOs), a trinuclear copper cluster (TNC) works in concert with a mononuclear copper center to facilitate this transformation with remarkable efficiency. The TNC provides the necessary electron-donating capacity and a scaffold for the binding and activation of O₂. The study of synthetic tricopper complexes provides invaluable insights into the structure, spectroscopy, and reaction mechanisms of these enzymatic active sites, paving the way for the development of novel catalysts and therapeutic agents.

Structure and Spectroscopy of Tricopper Clusters

Synthetic tricopper clusters are designed to mimic the coordination environment and electronic properties of their biological counterparts. These models are often synthesized with sterically demanding ligands that create a specific coordination geometry around the copper centers. The electronic and geometric structure of these complexes can be finely tuned by modifying the ligand framework, which in turn influences their reactivity.

A range of spectroscopic techniques are employed to characterize these complexes, providing a window into their electronic structure and oxidation states.

Table 1: Spectroscopic Properties of a Synthetic Tricopper Cluster in Different Redox States

| Complex | Oxidation States | Key UV-Vis Absorption Bands (nm) |

| [TREN₄CuᴵᴵCuᴵᴵCuᴵ(μ₃-OH)]³⁺ | Cu(II), Cu(II), Cu(I) | 330, 690 |

| [TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)]²⁺ | Cu(II), Cu(I), Cu(I) | 320, 780 |

| [TREN₄CuᴵCuᴵCuᴵ(μ₃-OH)]²⁺ | Cu(I), Cu(I), Cu(I) | 290 |

Data extracted from studies on synthetic tricopper complexes designed to model intermediates in MCOs.

Reactivity and Mechanistic Insights

The reactivity of tricopper clusters is central to their biological function. Synthetic models have been instrumental in elucidating the stepwise electron and proton transfer events that occur during the catalytic cycle of MCOs. For instance, the reductive regeneration of the fully reduced trinuclear copper cluster from the native intermediate has been successfully modeled, revealing a switch in the proton-coupled electron transfer (PCET) mechanism.[2]

Table 2: Electrochemical and Kinetic Data for a Synthetic Tricopper Cluster

| Redox Couple | E₁/₂ (V vs. Fc⁺/Fc) | Electron Transfer Rate Constant (M⁻¹s⁻¹) |

| CuᴵCuᴵCuᴵ/CuᴵᴵCuᴵCuᴵ | -0.45 | 1.0 x 10⁵ |

| CuᴵᴵCuᴵCuᴵ/CuᴵᴵCuᴵᴵCuᴵ | -0.28 | 2.5 x 10⁶ |

These data highlight the facile and rapid electron transfer capabilities of encapsulated tricopper clusters, approaching the rates observed in native enzymes.[3]

Experimental Protocols

The synthesis and characterization of tricopper clusters require meticulous experimental techniques performed under inert atmospheres. The following protocols are representative of the methodologies employed in the field.

General Considerations

All manipulations are to be carried out using standard Schlenk line or glovebox techniques under an inert atmosphere of nitrogen or argon. Solvents should be dried and deoxygenated prior to use.

Synthesis of a Tricopper(II,I,I) Complex: TREN₄CuᴵᴵCuᴵCuᴵ(μ₃-OH)₃

This one-pot synthesis creates a mixed-valent tricopper cluster encapsulated in a macrocyclic azacryptand ligand.[3]

Materials:

-

Tris(2-aminoethyl)amine (TREN)

-

[Cuᴵ(MeCN)₄]PF₆

-

Paraformaldehyde

-

Acetonitrile (MeCN), anhydrous

-

Diethyl ether (Et₂O), anhydrous

Procedure:

-

In a nitrogen-filled glovebox, dissolve tris(2-aminoethyl)amine (TREN) in anhydrous acetonitrile.

-

To this solution, add a solution of [Cuᴵ(MeCN)₄]PF₆ in anhydrous acetonitrile.

-

Add solid paraformaldehyde to the reaction mixture.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Remove the solvent under reduced pressure to yield a solid residue.

-

Wash the residue with anhydrous diethyl ether to remove any unreacted starting materials.

-

The resulting solid, --INVALID-LINK--₃, can be further purified by recrystallization from an appropriate solvent system (e.g., acetone/ether).

Characterization Methods

-

X-ray Crystallography: Single crystals suitable for X-ray diffraction can be grown by slow diffusion of a non-coordinating solvent (e.g., diethyl ether) into a concentrated solution of the complex in a coordinating solvent (e.g., acetone). This technique provides precise information on bond lengths, bond angles, and the overall three-dimensional structure of the cluster.

-

UV-Vis Spectroscopy: Solutions of the complex are prepared in a suitable solvent (e.g., acetonitrile) in a quartz cuvette sealed under an inert atmosphere. The absorption spectrum is recorded to identify characteristic electronic transitions.

-

Cyclic Voltammetry (CV): Electrochemical measurements are performed in a three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver wire pseudo-reference electrode. The electrolyte solution typically consists of the complex dissolved in a non-aqueous solvent with a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate). Ferrocene is often added as an internal standard. CV is used to determine the redox potentials of the complex.

Visualizing Tricopper Cluster Chemistry

The following diagrams illustrate key concepts and workflows related to the study of tricopper clusters in bioinorganic chemistry.

References

Methodological & Application

Application Notes and Protocols for Tricopper Complexes in Organic Synthesis

Introduction

Tricopper complexes represent a fascinating class of catalysts, bridging the gap between simple copper salts and heterogeneous copper surfaces. These multinuclear complexes can exhibit unique reactivity and selectivity due to the cooperative effects of the adjacent metal centers. While the term "tricopper trichloride" does not refer to a common, commercially available catalyst, well-defined tricopper clusters have been synthesized and investigated for their catalytic prowess in various organic transformations. These complexes often serve as homogeneous models for understanding reaction mechanisms on copper surfaces and in metalloenzymes. This document provides an overview of the applications of defined tricopper complexes as catalysts in organic synthesis, with a focus on oxidation reactions.

Application: Catalytic Oxidation of Alkanes

Tricopper(II) complexes have demonstrated efficacy as catalysts for the mild oxidation of both cyclic and linear alkanes. This transformation is of significant interest as it allows for the conversion of relatively inert C-H bonds into more valuable functional groups like alcohols and ketones. The use of a multinuclear copper catalyst can facilitate the activation of oxidants like hydrogen peroxide (H₂O₂) under mild conditions.

One notable example involves two crystalline tricopper(II) core compounds, 1 ([Cu₃(μ₂-H₃bis-tris)₂(μ₂-Hhpa)₂]·H₂O) and 2 ([Cu₃(μ₂-H₂tea)₂(μ₂-hpa)(μ₃-hpa)]ₙ), which have been shown to be effective pre-catalysts for the oxidation of C₅-C₈ alkanes.[1] These reactions typically proceed via a free-radical mechanism.[1]

Table 1: Catalytic Performance of Tricopper(II) Complexes in Alkane Oxidation [1]

| Substrate | Catalyst | Promoter | Time (min) | Product(s) | Total Yield (%) |

| Cyclohexane | 1 | TFA | 180 | Cyclohexanol, Cyclohexanone | ~15 |

| Cyclohexane | 2 | TFA | 180 | Cyclohexanol, Cyclohexanone | ~12 |

| Cycloheptane | 1 | TFA | 120 | Cycloheptanol, Cycloheptanone | ~25 |

| Cycloheptane | 2 | TFA | 120 | Cycloheptanol, Cycloheptanone | ~23 |

| Cyclooctane | 1 | TFA | 120 | Cyclooctanol, Cyclooctanone | ~20 |

| Cyclooctane | 2 | TFA | 120 | Cyclooctanol, Cyclooctanone | ~17 |

Reaction Conditions: Catalyst (2.5-5.0 μmol), Substrate (1.0 mmol), H₂O₂ (5.0 mmol), Trifluoroacetic Acid (TFA) (0.05 mmol) in CH₃CN at 50 °C.[2]

Experimental Protocols

Protocol 1: General Procedure for the Catalytic Oxidation of Cycloalkanes

This protocol is based on the methodology described for the oxidation of cycloalkanes using tricopper(II) pre-catalysts.[1][2]

Materials:

-

Tricopper(II) catalyst precursor (e.g., complex 1 or 2 )

-

Cycloalkane (e.g., cyclohexane, cycloheptane, cyclooctane)

-

Hydrogen peroxide (H₂O₂, 30 wt% in H₂O)

-

Trifluoroacetic acid (TFA)

-

Acetonitrile (CH₃CN)

-

Standard laboratory glassware (reaction vial, stirrer, etc.)

-

Thermostatted reaction block or oil bath

-

Gas chromatograph (GC) for analysis

Procedure:

-

To a glass reaction vial equipped with a magnetic stir bar, add the tricopper(II) catalyst precursor (5.0 μmol for complex 1 or 2.5 μmol for complex 2 ).

-

Add acetonitrile (to a total reaction volume of 2.5 mL).

-

Add the cycloalkane substrate (1.0 mmol).

-

Add the trifluoroacetic acid promoter (0.05 mmol).

-

Place the vial in a thermostatted block or oil bath pre-heated to 50 °C and stir the mixture.

-

To initiate the reaction, add the hydrogen peroxide oxidant (5.0 mmol).

-

Allow the reaction to proceed for the desired amount of time (e.g., 120-180 minutes), with periodic sampling for analysis.

-

To quench the reaction, an aliquot of the reaction mixture can be treated with an excess of triphenylphosphine (PPh₃) to decompose any remaining peroxides.

-

Analyze the product mixture by gas chromatography to determine the yields of the corresponding alcohol and ketone.

Diagrams

Experimental Workflow for Alkane Oxidation

Caption: Workflow for the catalytic oxidation of alkanes.

Proposed Catalytic Cycle for Alkane Oxidation

Caption: Proposed free-radical catalytic cycle.

Broader Context: Copper Chlorides in Synthesis

While well-defined tricopper clusters are of academic interest, the more common catalysts in organic synthesis are the simple copper(I) and copper(II) chlorides (CuCl and CuCl₂). These are inexpensive, readily available, and versatile catalysts for a wide array of reactions.

Common Applications of Copper Chlorides:

-

Ullmann Condensation: CuCl is a classic catalyst for the formation of biaryl ethers and other C-O, C-N, and C-S bonds.[1][3]

-

Sonogashira Coupling: CuCl is often used as a co-catalyst with palladium to facilitate the coupling of terminal alkynes with aryl or vinyl halides.

-

Chan-Lam Coupling: Copper(II) salts are used to catalyze the formation of carbon-heteroatom bonds between boronic acids and amines or alcohols.

-

Wacker Process: Copper(II) chloride is a key co-catalyst in the oxidation of alkenes to aldehydes or ketones.[3][4]

-

Atom Transfer Radical Polymerization (ATRP): Copper(I) chloride is a widely used catalyst for this controlled polymerization technique.

It is noteworthy that in some reactions catalyzed by simple copper salts like CuCl₂, multinuclear copper species can form in situ and may be the true catalytically active species.[5] This highlights the relevance of studying well-defined clusters like the tricopper complexes discussed, as they provide insight into the potential mechanisms of these more common catalytic systems.

References

- 1. New tricopper(ii) cores self-assembled from aminoalcohol biobuffers and homophthalic acid: synthesis, structural and topological features, magnetic properties and mild catalytic oxidation of cyclic and linear C5–C8 alkanes - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 2. New Copper(II) Coordination Compounds Assembled from Multifunctional Pyridine-Carboxylate Blocks: Synthesis, Structures, and Catalytic Activity in Cycloalkane Oxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. nbinno.com [nbinno.com]

- 5. researchgate.net [researchgate.net]

Application Notes and Protocols for Tricopper-Mediated C-H Activation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for utilizing tricopper species in C-H activation reactions, a powerful tool for direct functionalization of organic molecules. While the precise nature of the active catalytic species is a subject of ongoing research, evidence suggests that polynuclear copper clusters, including tricopper intermediates, play a crucial role in these transformations. The protocols outlined below utilize simple, readily available copper precursors that are proposed to form catalytically active tricopper species in situ.

Introduction to Tricopper-Mediated C-H Activation